(1,2-Dibromo-2,2-difluoroethyl)benzene
Overview
Description
(1,2-Dibromo-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,2-dibromo-2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dibromo-2,2-difluoroethyl)benzene typically involves the bromination and fluorination of ethylbenzene derivatives. One common method includes the following steps:
Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1,2-dibromoethylbenzene.
Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the difluoro groups, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often carried out in continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dibromo-2,2-difluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding difluoroethylbenzene derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted difluoroethylbenzene derivatives.
Reduction: Formation of difluoroethylbenzene.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(1,2-Dibromo-2,2-difluoroethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antifungal, antibacterial, or anticancer properties.
Materials Science: Utilized in the preparation of advanced materials such as polymers and liquid crystals with unique properties.
Mechanism of Action
The mechanism of action of (1,2-dibromo-2,2-difluoroethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
(1,2-Dibromoethyl)benzene: Lacks the difluoro groups, resulting in different reactivity and applications.
(1,2-Difluoroethyl)benzene: Lacks the bromine atoms, leading to different chemical properties and uses.
(1-Bromo-2,2-difluoroethyl)benzene:
Uniqueness: (1,2-Dibromo-2,2-difluoroethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1,2-dibromo-2,2-difluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSTYDOXFKKOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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